2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a 4-fluorophenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group. This intermediate is then reacted with 4-fluorobenzylamine to form the final acetamide product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) helps in monitoring the reaction progress and making real-time adjustments to the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives without the sulfonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(benzylsulfonyl)piperidin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
- 2-[1-(benzenesulfonyl)piperidin-4-yl]-N-[(4-chlorophenyl)methyl]acetamide
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Uniqueness
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide stands out due to the presence of the 4-fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-17-11-9-16(10-12-17)15-22-20(24)14-18-6-4-5-13-23(18)27(25,26)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZXDZJTXBXGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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